4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid
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Overview
Description
4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the family of indole derivatives and is characterized by its extended conjugated system, which contributes to its unique optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the carboxyphenyl group: This step involves a Friedel-Crafts acylation reaction, where the indole core reacts with a carboxylic acid derivative in the presence of a Lewis acid catalyst.
Formation of the benzo[e]indolium structure: This is typically achieved through a series of condensation reactions, where the indole core is further functionalized with various substituents.
Final assembly: The final step involves the coupling of the benzo[e]indolium structure with the carboxyphenyl group, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzoic acid moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Functionalized indole and benzoic acid derivatives.
Scientific Research Applications
4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to absorb light and enter an excited state, which can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the carboxyphenyl group and the extended conjugated system. These features contribute to its unique optical properties and make it particularly suitable for applications in fluorescence-based techniques and photodynamic therapy.
Properties
Molecular Formula |
C54H48ClN2O4+ |
---|---|
Molecular Weight |
824.4 g/mol |
IUPAC Name |
4-[[2-[2-[3-[2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |
InChI Key |
SPEHNGMUCASLRM-UHFFFAOYSA-O |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |
Origin of Product |
United States |
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